molecular formula C15H20 B14534683 1-(2-Ethylphenyl)bicyclo[2.2.1]heptane CAS No. 62226-61-3

1-(2-Ethylphenyl)bicyclo[2.2.1]heptane

Cat. No.: B14534683
CAS No.: 62226-61-3
M. Wt: 200.32 g/mol
InChI Key: KMVUCHRCFLMSEP-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)bicyclo[2.2.1]heptane is an organic compound with a unique bicyclic structure. It is a derivative of bicyclo[2.2.1]heptane, also known as norbornane, which is a saturated hydrocarbon. The compound features a bicyclic framework with an ethylphenyl group attached to one of the bridgehead carbons. This structure imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylphenyl)bicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, cyclopentadiene can react with an appropriate dienophile under controlled conditions to yield the desired bicyclo[2.2.1]heptane derivative .

Another method involves the [2+2] cycloaddition reaction, which utilizes photochemistry to access new building blocks . This approach can be modular and efficient, allowing for the synthesis of various derivatives of bicyclo[2.2.1]heptane.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The Diels-Alder reaction is often employed due to its efficiency and scalability. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be achieved using halogens like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst like iron.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2-Ethylphenyl)bicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Ethylphenyl)bicyclo[2.2.1]heptane is unique due to the presence of the ethylphenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of structure-activity relationships.

Properties

CAS No.

62226-61-3

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

IUPAC Name

1-(2-ethylphenyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C15H20/c1-2-13-5-3-4-6-14(13)15-9-7-12(11-15)8-10-15/h3-6,12H,2,7-11H2,1H3

InChI Key

KMVUCHRCFLMSEP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C23CCC(C2)CC3

Origin of Product

United States

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